1,11-Diaminoundecan-6-one is an organic compound characterized by its molecular formula and a molecular weight of approximately 200.33 g/mol. This compound is classified as a diamine due to the presence of two amino groups in its structure. It is a solid at room temperature and features both amine and ketone functional groups, which contribute to its reactivity and versatility in various chemical applications.
1,11-Diaminoundecan-6-one can be synthesized from readily available precursors, such as hexanedial and 11-amino-1-undecanol, through specific chemical reactions that facilitate the formation of the desired compound .
The synthesis of 1,11-Diaminoundecan-6-one typically involves the following methods:
The reaction conditions such as temperature, pressure, and choice of solvent can significantly affect the yield and purity of the synthesized compound. For instance, using a polar aprotic solvent may enhance the reaction efficiency by stabilizing charged intermediates.
The molecular structure of 1,11-Diaminoundecan-6-one includes:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1,11-Diaminoundecan-6-one |
| Molecular Formula | C11H24N2 |
| Molecular Weight | 200.33 g/mol |
| InChI | InChI=1S/C11H24N2O/c12-10-7-5-3-1-2-4-6-8-9(13)14/h10H,1-9H2,(H2,12,13) |
| Canonical SMILES | CCCCCCCCCC(=O)NCCN |
1,11-Diaminoundecan-6-one participates in several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are vital for modifying the compound's structure and enhancing its functional properties for specific applications.
The mechanism of action for 1,11-Diaminoundecan-6-one involves interactions facilitated by its functional groups. The amino groups can form hydrogen bonds with biological macromolecules, influencing various biochemical pathways. Additionally, the ketone functionality may engage in nucleophilic addition reactions with other biomolecules.
1,11-Diaminoundecan-6-one is typically a solid at room temperature with moderate solubility in polar solvents due to its hydrophilic amine groups.
Key chemical properties include:
Relevant data on melting point, boiling point, and solubility would require specific experimental measurements or literature values.
1,11-Diaminoundecan-6-one has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2